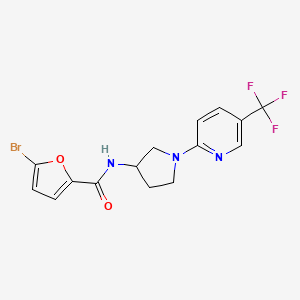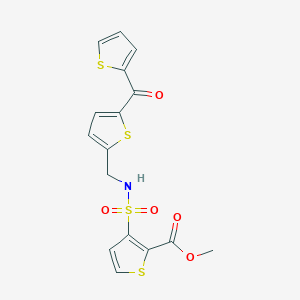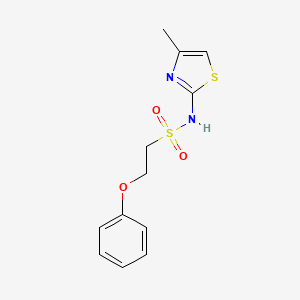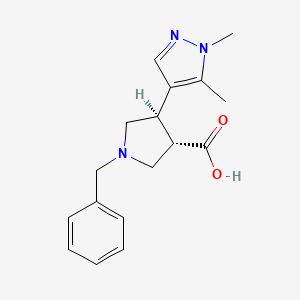![molecular formula C20H15F2N5O2S B2485856 N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891097-12-4](/img/structure/B2485856.png)
N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that feature a combination of triazolo[4,3-b]pyridazine core and acetamide functionalities, often characterized by their potential bioactivity. These compounds are of interest in medicinal chemistry due to their structural uniqueness and versatility in drug design.
Synthesis Analysis
The synthesis of similar triazolo[4,3-b]pyridazine derivatives often involves multi-step reactions, starting from specific aryl or heteroaryl halides, followed by condensation, cyclization, and functionalization steps. For example, the synthesis of related compounds might involve the initial formation of an acetamide derivative, followed by the introduction of the triazolo[4,3-b]pyridazine moiety through cyclization reactions (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system combining a triazole ring with a pyridazine ring. This core is known for its potential biological activity and its ability to interact with various biological targets. Structural elucidation is often achieved through spectroscopic techniques like NMR, IR, and sometimes X-ray crystallography to confirm the arrangement of atoms and functional groups (Sallam et al., 2021).
Applications De Recherche Scientifique
Anticancer and Antimicrobial Activity : Analog compounds of N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown promising results in inhibiting the HCT 116 cancer cell line and also exhibit antimicrobial activities (Kumar et al., 2019).
Synthesis and Structural Analysis : Research on pyridazine analogs, which are closely related to the compound , has highlighted their significance in medicinal chemistry. These compounds have been synthesized and analyzed using various techniques including XRD, and Density Functional Theory calculations have been conducted to study their properties (Sallam et al., 2021).
Modification as PI3K Inhibitors : Certain analogs have been modified to replace the acetamide group with an alkylurea moiety. These modifications have resulted in compounds that retain antiproliferative activity against cancer cells and exhibit reduced toxicity. They also show promise as inhibitors of PI3Ks, an enzyme involved in cancer progression (Wang et al., 2015).
Antiviral Activity : Some derivatives of the compound have demonstrated promising antiviral activity against the hepatitis-A virus, making them potential candidates for antiviral drug development (Shamroukh & Ali, 2008).
Antiproliferative and Antiplatelet Activities : Certain derivatives have shown antiproliferative effects against endothelial and tumor cells, and some have also exhibited antiplatelet activities, which could be relevant in cardiovascular disease treatment (Ilić et al., 2011).
Antioxidant Properties : Some newly synthesized derivatives have displayed significant antioxidant abilities, making them potential candidates for further research in oxidative stress-related diseases (Shakir et al., 2017).
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c1-29-14-4-2-3-12(9-14)17-7-8-18-24-25-20(27(18)26-17)30-11-19(28)23-13-5-6-15(21)16(22)10-13/h2-10H,11H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIDVVFOTNWLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2485775.png)
![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)
![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)
![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)



![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)